5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-7-20-8-10)12-2-1-6-21-12/h1-8,19H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDBTXZNADWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and dechlorinated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide exhibit potent anticancer properties. For instance, derivatives of thiophene and furan have been shown to inhibit tumor growth effectively by targeting specific cellular pathways. A study demonstrated that certain thiophene-based compounds selectively inhibited glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in cancer cells, leading to reduced proliferation of human tumor cell lines .
Mechanism of Action
The mechanism involves selective uptake via folate receptors (FR) and proton-coupled folate transporter (PCFT), which are overexpressed in many tumors. This selectivity allows for targeted therapy with potentially lower systemic toxicity . The crystal structures of these compounds complexed with GARFTase provide insights into their binding interactions, further validating their therapeutic potential .
Pharmacological Applications
Inhibition of Enzymatic Activity
The compound has been implicated in the inhibition of various enzymes that are vital for cancer cell survival. Specifically, its structural features facilitate interactions with enzymes involved in folate metabolism, making it a candidate for developing new anticancer agents .
Case Studies
A notable case study involved the evaluation of a related compound in severe combined immunodeficient mice bearing SKOV3 tumors. The results showed significant tumor regression with minimal toxicity, highlighting the therapeutic promise of thiophene derivatives .
Material Science
Organic Electronics
5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide may also find applications in organic electronics due to its unique electronic properties derived from the thiophene and furan moieties. These compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Pharmacological Properties
- Metabolic Stability : The trifluoromethyl and methoxy groups in nitrothiophene carboxamides () enhance metabolic resistance. The target compound’s furan rings may confer similar stability but could increase CYP450 interaction risks .
- Solubility : Segartoxaban () incorporates polar sulfonamido and piperazine groups, improving aqueous solubility. The hydroxyethyl group in the target compound may mimic this effect, aiding bioavailability .
Biological Activity
5-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiophene core substituted with furan moieties and a hydroxylated ethyl group, which contributes to its biological properties. The structure can be represented as follows:
Research indicates that compounds with similar structures may exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thiophene derivatives have shown the ability to inhibit key enzymes involved in tumor growth and proliferation, such as glycinamide ribonucleotide formyltransferase (GARFTase) .
- Antimicrobial Activity : Compounds featuring furan and thiophene rings have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
Antitumor Activity
Several studies have highlighted the antitumor potential of related thiophene and furan compounds. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-N-[...] | SKOV3 (ovarian cancer) | < 1 | GARFTase inhibition |
| 5-chloro-N-[...] | KB (oral cancer) | < 1 | Folate receptor targeting |
These findings suggest that the presence of both furan and thiophene moieties enhances the selectivity and potency against cancer cell lines.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. A study on similar thiophene derivatives indicated:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-chloro-N-[...] | Staphylococcus aureus | 15 µg/mL |
| 5-chloro-N-[...] | Escherichia coli | 20 µg/mL |
These results indicate that the compound may be effective against common bacterial pathogens.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the efficacy of various thiophene derivatives, including 5-chloro-N-[...], in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting the compound's potential as an antitumor agent .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiophene-based compounds against resistant bacterial strains. The study reported that 5-chloro-N-[...] exhibited greater efficacy than traditional antibiotics, suggesting its utility in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
